1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Innovative Synthetic Approaches
Research has delved into novel synthetic pathways for creating furan derivatives with potential biological activities. For instance, a study on the photoinduced direct oxidative annulation of furan derivatives highlighted the development of polyheterocyclic ethanones without the need for transition metals and oxidants, indicating a promising synthetic route for creating complex furan structures (Zhang et al., 2017).
Chemical Modifications and Derivatives
Another aspect of research has been the design and synthesis of novel furan-appended benzothiazepine derivatives, showcasing a methodology for creating compounds with potential as VRV-PL-8a and H+/K+ ATPase inhibitors (Lokeshwari et al., 2017).
Biological Evaluation
Anticancer Properties
A significant area of application has been in the exploration of anticancer activities. One notable study discovered a derivative with potent antiproliferative activity against lung cancer cell lines and in vivo efficacy in a colon cancer model, demonstrating the potential of furan derivatives as anticancer agents (Suzuki et al., 2020).
Antioxidant and Anticancer Activities
Further research has investigated the antioxidant and anticancer activities of novel derivatives, highlighting the multifaceted therapeutic potential of compounds derived from furan and its analogues (Tumosienė et al., 2020).
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-18(20)19-9-8-17(24-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMQVHHINUDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone |
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